molecular formula C14H10BrNO3 B2920990 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol CAS No. 281212-32-6

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol

Cat. No.: B2920990
CAS No.: 281212-32-6
M. Wt: 320.142
InChI Key: FVGCOJWXUJZJRX-FRKPEAEDSA-N
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Description

2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol is a Schiff base compound supplied for chemical and pharmaceutical research purposes. This product is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use. Schiff bases, characterized by an imine (-C=N-) group, are a pivotal class of organic compounds in research due to their diverse applications. They are widely investigated as intermediates in organic synthesis, polymer stabilizers, and for their notable biological activities . The imine functional group is critical to these biological properties, and such compounds have been reported to exhibit antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, antiviral, and antipyretic properties in scientific studies . The crystal structures of related Schiff base compounds often reveal stabilization via intramolecular O—H···N hydrogen bonds, which can influence their physical and chemical behavior . Researchers utilize this brominated Schiff base for various in vitro studies. Its structure, featuring the 1,3-benzodioxole (piperonyl) moiety and a bromophenol group, makes it a valuable scaffold in medicinal chemistry and materials science research.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGCOJWXUJZJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol typically involves the reaction of 4-bromophenol with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction

Chemical Reactions Analysis

2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce a hydroxy derivative.

Scientific Research Applications

2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the literature, focusing on substituent effects, synthesis, spectroscopic data, and applications.

Substituent Effects and Structural Variations

Compound Name Key Substituents Structural Features
2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol 1,3-Benzodioxole, Br, phenol Electron-rich benzodioxole, conjugated imine
(E)-2-((Benzylimino)methyl)-4-bromophenol Benzyl, Br, phenol Simple benzyl group, less electron-donating
3-(Benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde Benzothiazole, Br, aldehyde Thiazole ring, aldehyde functionality
4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)imino-methyl]phenol Multiple S atoms, Br, phenol Polythioether backbone, dual bromophenol

Key Observations :

  • The polythioether Schiff base in features sulfur atoms, which may improve redox activity and metal-binding versatility but reduce solubility in polar solvents.

Key Observations :

  • Schiff bases derived from salicylaldehydes and primary amines (e.g., benzylamine ) typically achieve high yields (>90%) under mild conditions.
  • The target compound’s synthesis is inferred to follow similar protocols, but the benzodioxole amine’s steric and electronic effects may require optimized conditions.

Spectroscopic Properties

NMR Chemical Shifts (Selected Examples from )
Compound δ(1H) Imine (CH=N) δ(13C) Imine (C=N) δ(13C) Aromatic Br
(E)-2-((Benzylimino)methyl)-4-bromophenol 8.90 ppm 161.2 ppm 131.5 ppm (C-Br)
(E)-2-((Benzylimino)methyl)-4-chlorophenol 8.85 ppm 160.8 ppm 129.8 ppm (C-Cl)

Key Observations :

  • The bromine atom in the target compound’s phenol ring would likely induce downfield shifts in adjacent carbons, similar to .
  • The benzodioxole’s oxygen atoms may further deshield the imine carbon, shifting its δ(13C) beyond 161 ppm.

Key Observations :

  • Compared to sulfur-containing analogs (e.g., ), the target compound may exhibit stronger affinity for hard Lewis acids (e.g., Fe³⁺, Al³⁺).

Biological Activity

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol (CAS No. 281212-32-6) is a compound of significant interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C14H10BrNO3
  • Molecular Weight : 320.14 g/mol
  • IUPAC Name : 2-(1,3-benzodioxol-5-yliminomethyl)-4-bromophenol

The compound exhibits biological activity through several mechanisms:

  • Enzyme Interactions : It is utilized in biochemical assays to study enzyme activity and protein interactions, which are crucial for understanding metabolic pathways and disease mechanisms .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .
  • Anticancer Potential : Research indicates that compounds with similar structural features have shown anticancer activity. The indole derivatives related to this compound have been noted for their diverse biological activities, including anticancer effects .

Biological Activity Overview

Activity TypeDescription
AntimicrobialPotential activity against various pathogens; further studies needed.
AnticancerSimilar compounds show promise; ongoing research required for validation.
Enzyme InhibitionUsed in proteomics to investigate enzyme interactions and functions.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study investigating the antimicrobial efficacy of benzodioxole derivatives found that related compounds exhibited significant inhibition against bacterial strains, suggesting a similar potential for this compound .
  • Anticancer Research :
    • Research into the structural analogs of this compound has revealed promising results in inhibiting cancer cell proliferation. For instance, studies on related benzodioxole derivatives demonstrated cytotoxic effects on various cancer cell lines .
  • Proteomics Applications :
    • The compound has been employed in proteomics research to elucidate protein interactions and enzymatic pathways, aiding in the understanding of disease mechanisms .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other compounds such as:

Compound NameActivity TypeNotes
4-Hydroxy-2-quinolonesAntimicrobial/AnticancerSignificant pharmaceutical activities .
Imidazole DerivativesAntibacterial/AntifungalWide range of biological activities .

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